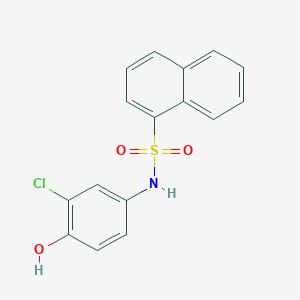
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine is an organic compound that features a pyridine ring substituted with a 4-chloroanilino group and two nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by the introduction of the 4-chloroanilino group. One common method involves the following steps:
Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amination: The nitrated pyridine is then reacted with 4-chloroaniline under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3), to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amination processes, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Studied for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and chloro groups can influence its reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
2-(4-Chloroanilino)-3,5-dinitropyridine: Similar structure but with different substitution patterns.
2-(4-Methoxyanilino)-3,5-bisnitropyridine: Similar structure with a methoxy group instead of a chloro group.
Uniqueness
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
特性
分子式 |
C11H7ClN4O4 |
|---|---|
分子量 |
294.65g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine |
InChI |
InChI=1S/C11H7ClN4O4/c12-7-1-3-8(4-2-7)14-11-10(16(19)20)5-9(6-13-11)15(17)18/h1-6H,(H,13,14) |
InChIキー |
LBIVAXWKEDSDHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B375154.png)
![N-[(2,5-dibromophenyl)sulfonyl]glycine](/img/structure/B375156.png)

![Ethyl 4-[(1-naphthylsulfonyl)amino]benzoate](/img/structure/B375158.png)
![N-mesityl-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B375159.png)
![5,14-Dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carbonitrile](/img/structure/B375162.png)

![13-Acetylbenzo[5,6]indolo[1,2-b]isoquinoline-5,14-dione](/img/structure/B375165.png)


![N-[4-(acetylamino)phenyl]-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B375171.png)
![3-[(2-Methoxy-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B375172.png)
